Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate
Description
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate is a bicyclic heterocyclic compound featuring a fused oxathiazole-piperazine scaffold. Its structure includes a 1,1-dioxo sulfone group within the oxathiazole ring and a benzyl carboxylate substituent at position 5 (Figure 1). The molecular formula is C₁₃H₁₆N₂O₅S (molecular weight: 312.35 g/mol), with CAS identifiers EN300-6730490 and EN300-6730144 . This compound is cataloged as a building block for medicinal chemistry research, emphasizing its utility in synthesizing bioactive molecules . The sulfone group enhances polarity and metabolic stability, while the benzyl ester facilitates further functionalization via hydrolysis or substitution .
Properties
IUPAC Name |
benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c16-13(19-9-11-4-2-1-3-5-11)14-6-7-15-12(8-14)10-20-21(15,17)18/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPJBUGDTDJFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)OCC3=CC=CC=C3)COS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzyl ester and a suitable oxathiazole precursor, the reaction can proceed through nucleophilic substitution and cyclization steps, often requiring catalysts and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine: Due to its unique structure, Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate is investigated for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In materials science, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for any biological activity of Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate would depend on its interaction with molecular targets such as enzymes or receptors. The oxathiazole and pyrazine rings may facilitate binding to specific proteins, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazolo-Pyrazine Cores
Compounds like 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones (Figure 2) share a bicyclic framework but replace the oxathiazole ring with an oxazole and incorporate a ketone at position 3. These derivatives were optimized as Neuropeptide S (NPS) antagonists, with 4-fluorobenzyl urea (1c) and benzyl urea (1d) showing sub-100 nM potency . Key differences include:
- Electronic effects : The sulfone group in the target compound increases electron-withdrawing character compared to the oxazole’s oxygen atom.
- Substituent flexibility : The benzyl carboxylate in the target compound allows for modular derivatization, whereas NPS antagonists rely on rigid urea/carbamate groups for receptor binding .
Table 1 : Structural and Functional Comparison with Oxazolo-Pyrazine Analogues
Piperazine-Based Heterocycles with Benzyl Moieties
Piperazine derivatives such as tert-butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate (Figure 3) exhibit structural parallels but replace the oxathiazole with a pyrazolo-pyridine system. These compounds are intermediates in kinase inhibitor synthesis, where the tert-butyl ester enhances solubility . Comparatively:
- Ring strain : The oxathiazolo-pyrazine core may impose greater conformational rigidity than pyrazolo-pyridines.
- Synthetic accessibility : The target compound’s synthesis (via benzylation of a preformed oxathiazolo-piperazine) is more streamlined than multi-step routes for pyrazolo-pyridines .
Table 2 : Synthetic and Physicochemical Comparison
| Compound | Synthetic Steps | Key Functional Groups | LogP (Predicted) | Reference |
|---|---|---|---|---|
| Target Compound | 2–3 steps | Benzyl carboxylate, sulfone | 1.2 | |
| Pyrazolo-Pyridine Derivative | 4–5 steps | tert-Butyl ester, ketone | 2.8 |
Bioactive Analogues with Triazolo-Quinoxaline Scaffolds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives bearing benzylpiperazine moieties (e.g., 6a–k and 7a–e) demonstrate positive inotropic activity in cardiac models . Unlike the target compound, these molecules feature a triazole ring fused to quinoxaline, enhancing π-π stacking with biological targets. Critical distinctions include:
- Pharmacophore diversity: The triazole-quinoxaline system targets ion channels, while the oxathiazolo-pyrazine’s sulfone may favor protease inhibition.
- Biological data: Triazolo-quinoxalines show >9% stroke volume enhancement in rabbit hearts, whereas the target compound’s activity remains unexplored .
Biological Activity
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₁N₃O₄S
- Molecular Weight : 293.31 g/mol
- CAS Number : 193269-82-8
The compound features a unique oxathiazole ring fused with a pyrazine structure, contributing to its biological properties.
Research indicates that this compound may exhibit various mechanisms of action:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, particularly against retroviruses such as HIV. Its structural analogs have shown promise in inhibiting HIV reverse transcriptase (RT) activity .
- Antioxidant Properties : The presence of dioxo groups may contribute to antioxidant activities, potentially mitigating oxidative stress in cells.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction, although detailed studies are required to elucidate these interactions.
Biological Activity Data
Case Studies and Research Findings
-
Antiviral Research :
A study focused on the synthesis of various benzyl derivatives demonstrated that compounds similar to this compound exhibited potent inhibition of HIV RT with favorable selectivity indices compared to existing antiviral drugs . -
Oxidative Stress Mitigation :
In another investigation exploring the antioxidant potential of related compounds, it was found that those with similar structural features significantly reduced reactive oxygen species (ROS) levels in cellular models. This suggests a protective role against oxidative damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
